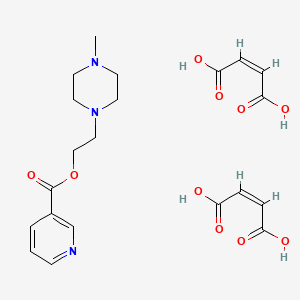
Nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate is a chemical compound that belongs to the class of nicotinic acid esters This compound is characterized by the presence of a piperazine ring substituted with a methyl group and an ethyl ester of nicotinic acid The dimaleate form indicates that it is a salt formed with maleic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate typically involves the esterification of nicotinic acid with 2-(4-methyl-1-piperazinyl)ethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The resulting ester is then reacted with maleic acid to form the dimaleate salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and pH can optimize the synthesis process. Purification steps, including crystallization and recrystallization, are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. It can also inhibit specific enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotinic acid, methyl ester: Similar structure but with a methyl ester group instead of the piperazine ring.
2-(4-Methyl-1-piperazinyl)nicotinic acid: Similar structure but without the ester group.
2-(4-Methyl-1-piperazinyl)isonicotinic acid: Similar structure but with an isonicotinic acid moiety.
Uniqueness
Nicotinic acid, 2-(4-methyl-1-piperazinyl)ethyl ester, dimaleate is unique due to the combination of the nicotinic acid ester and the piperazine ring, which imparts specific chemical and biological properties. The presence of the dimaleate salt form also enhances its solubility and stability, making it suitable for various applications.
Properties
CAS No. |
57272-31-8 |
|---|---|
Molecular Formula |
C21H27N3O10 |
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;2-(4-methylpiperazin-1-yl)ethyl pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2.2C4H4O4/c1-15-5-7-16(8-6-15)9-10-18-13(17)12-3-2-4-14-11-12;2*5-3(6)1-2-4(7)8/h2-4,11H,5-10H2,1H3;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1- |
InChI Key |
POKNPNHOYAPFJP-SPIKMXEPSA-N |
Isomeric SMILES |
CN1CCN(CC1)CCOC(=O)C2=CN=CC=C2.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CN1CCN(CC1)CCOC(=O)C2=CN=CC=C2.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


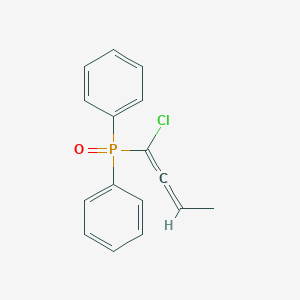
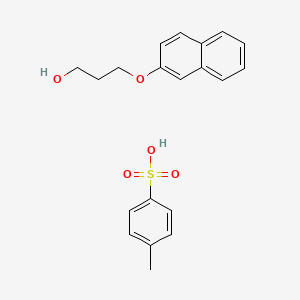
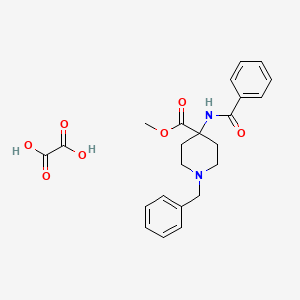
![2-[1-(2-Ethenylphenyl)ethyl]-4,6-dimethylphenol](/img/structure/B14622389.png)
![N-[(4-Methoxyphenyl)methyl]-5-nitropyridine-3-carboxamide](/img/structure/B14622405.png)
![N,N'-[(4-Chlorophenyl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14622419.png)

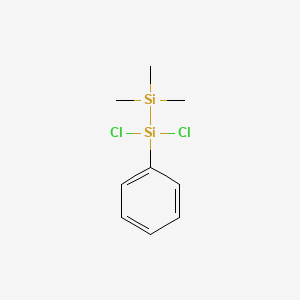
![5-[(4-Methoxyphenyl)methyl]-2-methylpyridine](/img/structure/B14622430.png)
![1-[3-(Trimethylsilyl)propyl]pyrrolidine](/img/structure/B14622435.png)
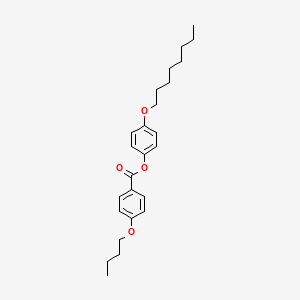

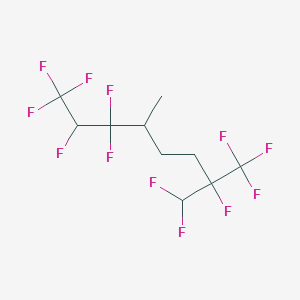
![Ethanediamide, N-[2-(aminosulfonyl)phenyl]-N'-hydroxy-](/img/structure/B14622458.png)
